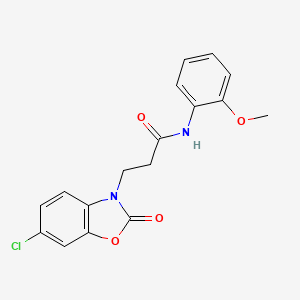
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one, also known as MC-1, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the carbazole family, which has been extensively studied due to its diverse biological activities. MC-1 is a synthetic compound that has been shown to exhibit a variety of interesting properties, including anti-inflammatory and antioxidant effects.
科学研究应用
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
作用机制
The mechanism of action of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to scavenge free radicals and reduce oxidative stress, which can damage cells and contribute to the development of disease. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation.
Biochemical and Physiological Effects
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to reduce inflammation and oxidative stress in the brain, which can improve cognitive function and protect against neurodegenerative diseases. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, which may be related to its ability to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications in scientific research, including neuroprotection and cancer research. However, one of the limitations of using 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has shown promise in animal studies, but more research is needed to determine its efficacy in humans. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one may have potential applications in cancer research, and further studies are needed to explore its anti-cancer properties. Finally, more research is needed to understand the mechanism of action of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one, which may help to design more effective experiments to test its effects.
Conclusion
In conclusion, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is a synthetic compound that has gained attention in the scientific community for its potential applications in research. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications, including neuroprotection and cancer research. While more research is needed to fully understand its mechanism of action, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has shown promise in animal studies and may have important implications for the development of new treatments for neurodegenerative diseases and cancer.
合成方法
The synthesis of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one involves the condensation of 9-methylcarbazole-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The resulting compound is purified using column chromatography to obtain the final product. The synthesis of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been optimized to produce high yields and purity, making it a viable option for research purposes.
属性
IUPAC Name |
(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-23-20-10-6-5-9-18(20)19-15-16(11-13-21(19)23)12-14-22(24)17-7-3-2-4-8-17/h2-15H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFNMPCJUBMDQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)

![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)